5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The synthesis begins with the nitration of 3-fluorobenzoic acid to form 3-fluoro-4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, yielding 3-fluoro-4-aminobenzoic acid.
Amidation: The 3-fluoro-4-aminobenzoic acid is then reacted with 3-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzamido group can enhance binding affinity and specificity to the target, while the thiophene ring can contribute to the compound’s stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(3-Bromobenzamido)-3-methylthiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
5-(3-Methylbenzamido)-3-methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with other substituents.
Properties
IUPAC Name |
5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-7-5-10(19-11(7)13(17)18)15-12(16)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCZUJLHRJCQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.